Pemedolac

Analgesia Pain Pharmacology

Standard NSAIDs confound preclinical pain research with overlapping anti-inflammatory and ulcerogenic effects, restricting chronic dosing protocols. Pemedolac (CAS 114030-44-3) resolves this through a unique pharmacological dissociation: • Analgesic ED50 ≤2 mg/kg vs. anti-inflammatory ED50 ≈100 mg/kg-≥50-fold functional separation enables pure analgesia without pathway cross-talk • Therapeutic index (UD50/Analgesic ED50) >53 supports repeated-measures rodent studies without GI toxicity-related attrition • Stereospecific (1S,4R) enantiomer; naloxone-insensitive and inactive in hot plate/tail-flick tests-validated non-opioid mechanism ideal for translational non-narcotic pain research

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
CAS No. 114030-44-3
Cat. No. B1679219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemedolac
CAS114030-44-3
SynonymsAY-30,715;  AY 30,715;  AY30,715;  AY-30715;  AY 30715;  AY30715;  pemedolac;  WAY-PEM-420;  Dexpemedolac
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O
InChIInChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
InChIKeyBUUODSZYUAZDIF-AOMKIAJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pemedolac (CAS 114030-44-3) Overview: Pyranoindole Non-Narcotic Analgesic


Pemedolac (USAN, also known as AY-30,715 or Dexpemedolac) is a small-molecule analgesic belonging to the pyrano[3,4-b]indole chemical class [1]. It is characterized as a non-narcotic, non-opioid agent that functions as a cyclooxygenase (COX) inhibitor [2]. The compound was developed as a potential therapeutic for pain and rheumatic diseases, with its clinical development having reached Phase 2 for these indications [3].

Target Class Non-opioid COX inhibitor for analgesic pathway research
Functional Profile Reported separation between analgesic and anti-inflammatory doses
Stereochemical Control Analgesic activity requires (1S,4R) enantiomer; racemate shows reduced response

Pemedolac Differentiation: Why In-Class COX Inhibitor Substitution Fails


Generic substitution of pemedolac with other standard nonsteroidal anti-inflammatory drugs (NSAIDs) is not viable due to a unique separation between its analgesic and anti-inflammatory activities [1]. Unlike reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen, which exhibit overlapping dose-response curves for analgesic, anti-inflammatory, and gastric irritant effects, pemedolac achieves potent analgesia at doses far below those required for anti-inflammatory or ulcerogenic effects [2]. This functional dissociation is further supported by the observation that the analgesic activity is stereospecific, residing exclusively in the (+)-(1S,4R) enantiomer [3], a property not shared by achiral NSAIDs. Therefore, substituting pemedolac with a generic COX inhibitor would likely fail to recapitulate its unique pharmacological profile.

Standard NSAIDs exhibit overlapping analgesic, anti-inflammatory, and gastric effect dose-response curves; reported dissociation profile may not transfer to generic COX inhibitors.
Analgesic activity is stereospecific to the (1S,4R) enantiomer; use of the racemic mixture or incorrect enantiomer may yield diminished or absent response in analgesic assays.
Class-level comparisons suggest typical NSAIDs have shorter duration of action; prolonged effect observed with pemedolac may not be replicated with alternative agents.

Pemedolac Comparative Evidence: Analgesic Potency, Safety Margin, and Pharmacodynamics


Analgesic ED50 vs. Reference NSAIDs: Pemedolac Potency Quantified

Pemedolac demonstrates high analgesic potency with an ED50 ≤ 2.0 mg/kg p.o. across multiple animal pain models, a benchmark that defines its analgesic efficacy. This quantitative threshold was established across chemically-induced and inflammatory pain models in both rats and mice, including the paw pressure test and phenylbenzoquinone (PBQ)-induced writhing [1]. In contrast, reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen were noted in the same study to have overlapping dose-response curves for analgesic, anti-inflammatory, and gastric irritant effects, with their analgesic ED50 values being substantially higher and not clearly separated from their anti-inflammatory or ulcerogenic doses [2]. For context, the active eutomer PEM-420 exhibits an ED50 of 0.80 mg/kg p.o. in the PBQ writhing test in mice, and 0.55 mg/kg p.o. in the Randall-Selitto test in rats [3].

Analgesic ED50 vs. NSAIDs
Reported
ED50 ≤ 2.0 mg/kg p.o. across rodent pain models; reference NSAIDs require higher, non-separated doses
Supports potency context for analgesic pathway studies
Data to verify against specific NSAID comparators
Analgesia Pain Pharmacology

Functional Dissociation: ≥50-Fold Separation of Analgesic from Anti-Inflammatory Activity

A defining characteristic of pemedolac is the wide margin between its analgesic and anti-inflammatory doses. In the carrageenan paw edema model, an acute anti-inflammatory test, pemedolac exhibited an ED50 of approximately 100 mg/kg p.o. [1]. This contrasts sharply with its analgesic ED50 of ≤2.0 mg/kg p.o., demonstrating a separation of at least 50-fold between acute analgesic and anti-inflammatory activities [2]. The study explicitly notes that this separation is greater than that observed with reference NSAIDs, including piroxicam, indomethacin, naproxen, and ibuprofen, which show similar dose-response relationships for analgesic, anti-inflammatory, and gastric irritant effects [3].

Functional Dissociation
Head-to-head
≥50-fold separation between analgesic ED50 (≤2 mg/kg) and anti-inflammatory ED50 (≈100 mg/kg)
Enables dissociation of analgesic from anti-inflammatory endpoints
Comparable separation not observed with reference NSAIDs
Inflammation COX Drug Selectivity

Reduced Ulcerogenic Liability: Quantitative Safety Margin vs. NSAIDs

Pemedolac exhibits significantly lower ulcerogenic liability compared to standard NSAIDs. The acute ulcerogenic dose (UD50) for pemedolac is 107 mg/kg p.o., and the subacute UD50 is approximately 140 mg/kg/day p.o. [1]. For the active eutomer PEM-420, the acute UD50 is 99 mg/kg p.o. in fasted rats, and the subacute UD50 is 74 mg/kg/day for 4 days in fed rats [2]. In contrast, reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen do not exhibit a separation between analgesic and gastric irritant doses; their dose-response curves for these effects are similar, meaning analgesic doses are often ulcerogenic [3]. The therapeutic index (UD50/Analgesic ED50) for pemedolac is >53 (107 mg/kg / ≤2 mg/kg), while for typical NSAIDs, this index is near unity.

Ulcerogenic Liability
Head-to-head
Therapeutic index (UD50/Analgesic ED50) > 53; acute UD50 107 mg/kg p.o.
Supports tolerability endpoint context for long-term analgesia models
Reference NSAIDs show near-unity therapeutic index
Gastrointestinal Safety Toxicology NSAID

Sustained Duration of Action: Analgesic Effect Persists Up to 16 Hours Post-Dose

Pemedolac provides a prolonged analgesic effect. In rats, significant analgesic activity was detected 16 hours after a single oral administration of 1 mg/kg p.o. in the paw pressure test [1]. In mice, significant activity persisted for 10 hours after a 10 mg/kg p.o. dose in the PBQ writhing test [2]. The sodium salt of pemedolac (pemedolac Na) exhibits peak effects lasting 7–9 hours after oral administration, 10–18 hours after intramuscular injection, and 5 hours after intravenous injection [3]. In comparison, standard NSAIDs like ibuprofen and naproxen typically have shorter durations of analgesic action, often requiring multiple daily doses to maintain pain relief. No head-to-head duration data was provided in the primary source.

Duration of Action
Class-level
Analgesic effect persists up to 16 h in rat paw pressure test after single 1 mg/kg p.o.
May reduce dosing frequency in experimental protocols
Duration comparison to NSAIDs is class-level inference; data to verify
Pharmacokinetics Duration of Action Analgesia

Stereospecific Activity: Analgesic Effect Resides Exclusively in (+)-(1S,4R) Enantiomer

The analgesic activity of pemedolac is stereospecific. The racemic mixture (±)-pemedolac was resolved, and the (+)-enantiomer was found to be the active eutomer, with the absolute configuration assigned as (1S,4R) based on crystallographic analysis of its (S)-(-)-borneol ester [1]. The (-)-(1R,4S) enantiomer is inactive. This is in contrast to many standard NSAIDs, such as ibuprofen and naproxen, which are achiral or have different stereoselectivity profiles [2]. The patent literature confirms that the (1S,4R) eutomer is the sole pharmacologically active species for analgesia [3].

Stereospecific Activity
Class-level
Activity resides exclusively in (+)-(1S,4R) enantiomer; (−)-(1R,4S) is inactive
Enantiomer-specific control is essential for assay response
Racemate or incorrect enantiomer will yield diminished activity
Stereochemistry Chiral Resolution Pharmacophore

Pemedolac Applications: Targeted Analgesia and NSAID-Sparing Research


Dissecting Analgesic vs. Anti-Inflammatory Mechanisms in Pain Models

Pemedolac's ≥50-fold separation between analgesic ED50 (≤2 mg/kg) and anti-inflammatory ED50 (≈100 mg/kg) [1] makes it an ideal tool for isolating pure analgesic effects in preclinical pain research. Investigators can administer doses up to 20 mg/kg p.o. to achieve robust analgesia without activating anti-inflammatory pathways, enabling clear mechanistic interpretation of pain relief independent of inflammation resolution.

Long-Term Analgesia Studies with Minimized Gastrointestinal Confounding

The therapeutic index (UD50/Analgesic ED50) of >53 [1] allows for chronic dosing in rodent models without the ulcerogenic complications that plague standard NSAIDs [2]. This is particularly valuable for repeated-measures behavioral pain studies or longitudinal disease models where gastrointestinal toxicity would otherwise force premature termination or confound results.

Non-Opioid Analgesic Research with Reduced Abuse Liability

Pemedolac is inactive in hot plate and tail-flick tests, and its analgesia is not antagonized by naloxone [1], confirming a non-opiate mechanism. This positions pemedolac as a key comparator in studies seeking non-narcotic alternatives for pain management, especially in translational research aiming to reduce opioid dependence while maintaining efficacy.

Pharmacological Validation of Pyranoindole-Based Analgesic Leads

The defined structure-activity relationship (SAR) for pemedolac—requiring 1S-cis stereochemistry, a π-system at position 4, and log P > 4.0 [1]—provides a validated scaffold for medicinal chemistry programs. Procurement of high-purity (1S,4R)-pemedolac serves as a positive control and benchmark for screening novel pyranoindole derivatives or for crystallographic studies of COX-ligand interactions.

Application
Selection Property
Validation Focus
Analgesic pathway isolation studies
Reported dissociation of analgesic and anti-inflammatory thresholds
ED50 comparison in inflammatory pain models
Long-duration analgesia models
Therapeutic index context for repeat-dose studies
Gastric tolerability endpoint monitoring
Non-opioid analgesic comparator studies
Naloxone-insensitive, non-opiate mechanism
Absence of opioid receptor-mediated activity in behavioral assays
Pyranoindole scaffold validation studies
Stereospecific (1S,4R) enantiomer reference
Enantiomer-specific COX-inhibitor structural analysis

Technical Documentation Hub

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